molecular formula C23H22ClN3O4 B11287615 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11287615
M. Wt: 439.9 g/mol
InChI Key: MAEODVABPZOHRQ-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzofuran and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted benzofurans and pyrimidines, which undergo a series of condensation, cyclization, and functional group modification reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide shares similarities with other heterocyclic compounds, such as benzofurans and pyrimidines.
  • Benzofuran derivatives : These compounds have a similar benzofuran core and may exhibit comparable chemical reactivity and biological activity.
  • Pyrimidine derivatives : Compounds with a pyrimidine ring can also have similar properties, particularly in terms of their interactions with biological targets.

Uniqueness

The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide lies in its fused ring system, which combines the properties of both benzofuran and pyrimidine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H22ClN3O4/c1-3-4-12-26-22(29)21-20(15-8-5-6-11-18(15)31-21)27(23(26)30)13-19(28)25-17-10-7-9-16(24)14(17)2/h5-11H,3-4,12-13H2,1-2H3,(H,25,28)

InChI Key

MAEODVABPZOHRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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